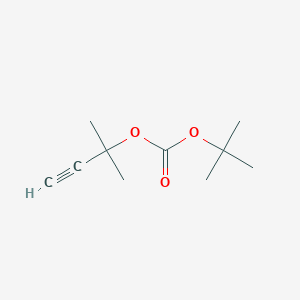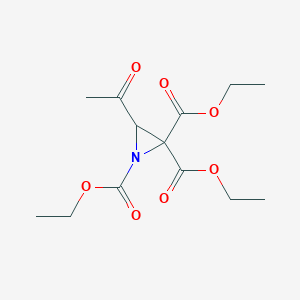
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester is a chemical compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester typically involves the reaction of aziridine derivatives with carboxylic acid esters under specific conditions. One common method includes the use of aziridine-2-carboxylic acid derivatives, which are reacted with acetic anhydride and triethylamine to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the high ring strain, aziridines are highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with aziridines include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amino alcohols, while oxidation can yield aziridine N-oxides .
Applications De Recherche Scientifique
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer cells due to its ability to alkylate thiol groups on proteins.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the reactivity and mechanisms of aziridine derivatives in biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets often include thiol groups on proteins, which can result in the alkylation and subsequent inhibition of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: Known for its use as an immunomodulatory anticancer drug.
Aziridine-2-carboxylic acid: Another derivative with similar reactivity but different functional groups.
Uniqueness
1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester is unique due to its specific ester functional groups, which can influence its reactivity and applications. Compared to other aziridine derivatives, it offers distinct advantages in terms of its synthetic versatility and potential for pharmaceutical development .
Propriétés
Numéro CAS |
650607-59-3 |
|---|---|
Formule moléculaire |
C13H19NO7 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
triethyl 3-acetylaziridine-1,2,2-tricarboxylate |
InChI |
InChI=1S/C13H19NO7/c1-5-19-10(16)13(11(17)20-6-2)9(8(4)15)14(13)12(18)21-7-3/h9H,5-7H2,1-4H3 |
Clé InChI |
OZQNCSJULOIOGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(N1C(=O)OCC)C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



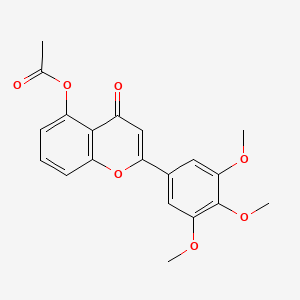
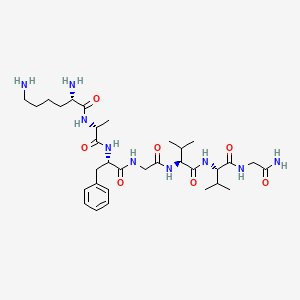
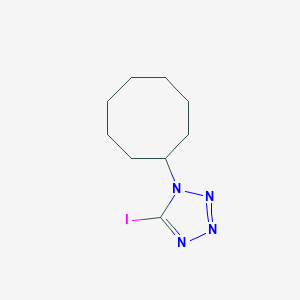
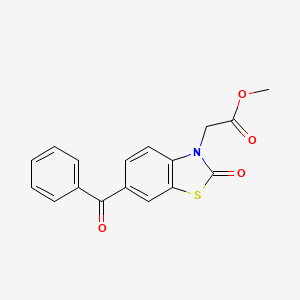

![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)

![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)
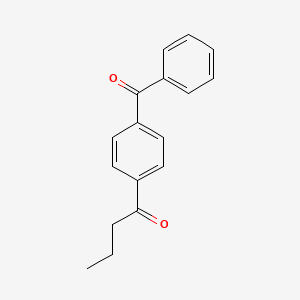
![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
